3-Bromo-N-ethyl-5-nitrobenzamide
Overview
Description
3-Bromo-N-ethyl-5-nitrobenzamide is a chemical compound with the molecular formula C9H9BrN2O3 . It has a molecular weight of 273.09 g/mol . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9BrN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)
. The canonical SMILES structure is CCNC(=O)C1=CC(=CC(=C1)Br)N+[O-]
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.08 g/mol . It has a topological polar surface area of 74.9 Ų and a complexity of 254 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications
Crystal Engineering and Molecular Interactions
Research has explored the use of halogen bonds and hydrogen bonds in crystal engineering, highlighting the structural role and interaction mechanisms of compounds like 3-Bromo-N-ethyl-5-nitrobenzamide. The study by Saha, Nangia, and Jaskólski (2005) on molecular tapes mediated via strong hydrogen bonds and weak halogen interactions sheds light on the potential of these bonds in designing crystalline structures. They emphasize the predictability and structural insulation within the hydrogen and halogen bonding domains, offering insights into crystal design through carboxylic acid-pyridine and iodo-nitro heterosynthons (Saha, Nangia, & Jaskólski, 2005).
Synthetic Chemistry and Drug Development
Environmental Biodegradation
Another interesting application is in environmental science, particularly in the biodegradation of hazardous substances. McBride, Kenny, and Stalker (1986) studied the metabolism of the herbicide bromoxynil by Klebsiella pneumoniae, revealing the microbial degradation pathways of brominated compounds. Although not directly related to this compound, this research provides valuable insights into the environmental fate and microbial transformation of brominated organic compounds (McBride, Kenny, & Stalker, 1986).
Molecular Biology and Drug Mechanism
The impact of related nitrobenzamide compounds on biological systems, particularly in the context of HIV treatment, was investigated by Rice et al. (1993). They studied 3-nitrosobenzamide and its antiviral action against HIV in human lymphocytes, highlighting the compound's mode of action in interrupting viral DNA synthesis. This research, while not directly involving this compound, underscores the potential biological significance and therapeutic applications of nitrobenzamide derivatives in antiviral therapies (Rice et al., 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-N-ethyl-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIIECOOMQPQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650388 | |
Record name | 3-Bromo-N-ethyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-30-6 | |
Record name | 3-Bromo-N-ethyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.